N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide
Description
Propriétés
IUPAC Name |
N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O4S2/c23-15(19-17-21-20-16(26-17)13-3-1-7-18-11-13)12-5-8-22(9-6-12)28(24,25)14-4-2-10-27-14/h1-4,7,10-12H,5-6,8-9H2,(H,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVRKVDIRABGQBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NN=C(O2)C3=CN=CC=C3)S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Structural and Functional Comparisons with Analogous Compounds
Core Heterocycle Variations
Oxadiazole vs. Thiadiazole
- Compound: 5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-amine () Key Difference: Replacement of oxygen with sulfur in the heterocycle (thiadiazole vs. oxadiazole).
Oxadiazole Substituent Modifications
- Compound : N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide ()
- Key Difference : Pyridin-3-yl substituent replaced with 3-methoxyphenyl.
- Impact : The methoxy group introduces electron-donating effects, which may alter binding interactions in hydrophobic pockets. Pyridine’s nitrogen, however, offers hydrogen-bonding capability, suggesting divergent target affinities .
Substituent Modifications on Thiophene/Pyridine Moieties
Chlorothiophene Derivatives
Trifluoromethylpyridine Derivatives
- Compound: N-(3-pyridazinyl)-4-(3-[5-trifluoromethyl-2-pyridinyloxy]benzylidene)piperidine-1-carboxamide () Key Difference: Trifluoromethyl group on the pyridine ring.
Comparative Data Table
Research Implications
- Structural Optimization : Substituting oxadiazole with thiadiazole or modifying aryl groups (e.g., chlorothiophene, trifluoromethylpyridine) offers routes to fine-tune solubility, potency, and pharmacokinetics.
Méthodes De Préparation
Cyclization of Nicotinic Acid Hydrazide
Nicotinic acid hydrazide (1.0 equiv) reacts with carbon disulfide (1.2 equiv) in ethanol under basic conditions (KOH, 2.0 equiv) at 60°C for 6 hours to yield 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol. Subsequent treatment with hydrazine hydrate (2.5 equiv) in refluxing ethanol converts the thiol group to an amine, producing 5-(pyridin-3-yl)-1,3,4-oxadiazol-2-amine in 68–72% yield.
Key Reaction Parameters
- Solvent: Ethanol
- Temperature: 60°C (cyclization), 80°C (amination)
- Catalyst: KOH
Preparation of 1-(Thiophen-2-ylsulfonyl)Piperidine-4-Carboxylic Acid
The piperidine-4-carboxamide moiety is synthesized through sulfonylation and carboxylation steps.
Sulfonylation of Piperidine-4-Carboxylic Acid
Piperidine-4-carboxylic acid (1.0 equiv) is dissolved in dry dichloromethane (DCM) and treated with thiophene-2-sulfonyl chloride (1.1 equiv) in the presence of triethylamine (2.0 equiv) at 0°C. The reaction proceeds for 12 hours at room temperature, yielding 1-(thiophen-2-ylsulfonyl)piperidine-4-carboxylic acid in 85% yield.
Characterization Data
- IR (KBr): 1685 cm⁻¹ (C=O), 1340 cm⁻¹ (SO₂ asym), 1160 cm⁻¹ (SO₂ sym)
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.02 (d, 1H, thiophene H-5), 7.78 (d, 1H, thiophene H-3), 7.32 (dd, 1H, thiophene H-4), 3.45–3.40 (m, 2H, piperidine H-2,6), 2.95–2.85 (m, 2H, piperidine H-3,5), 2.35–2.25 (m, 1H, piperidine H-4).
Amide Coupling of Oxadiazole Amine and Piperidine Carboxylic Acid
The final step involves forming the amide bond between the oxadiazole amine and the sulfonylated piperidine carboxylic acid.
Activation and Coupling
1-(Thiophen-2-ylsulfonyl)piperidine-4-carboxylic acid (1.0 equiv) is activated using oxalyl chloride (1.5 equiv) in DCM at 0°C for 2 hours. The resultant acid chloride is reacted with 5-(pyridin-3-yl)-1,3,4-oxadiazol-2-amine (1.0 equiv) in DCM containing pyridine (2.0 equiv) at 25°C for 24 hours, yielding the target compound in 58% yield.
Optimization Challenges
- Low solubility of intermediates necessitates polar aprotic solvents (e.g., DMF).
- Competing acylation at the oxadiazole nitrogen is mitigated by steric hindrance from the pyridin-3-yl group.
Alternative Synthetic Routes
Thiosemicarbazide Cyclization
An alternative pathway involves condensing nicotinic acid hydrazide with thiosemicarbazide (1.2 equiv) in tetrahydrofuran (THF), followed by cyclization using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) and KI. This method affords the oxadiazole amine in 65% yield but requires stringent temperature control (25°C) to prevent decomposition.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 20 minutes) accelerates the cyclization step, improving yields to 78% while reducing reaction time from 6 hours to 30 minutes.
Physicochemical and Pharmacokinetic Properties
The compound adheres to Lipinski’s rule of five, as shown below:
| Parameter | Value | Lipinski Threshold |
|---|---|---|
| Molecular Weight (MW) | 435.48 g/mol | ≤500 |
| cLogP | 2.91 | ≤5 |
| Hydrogen Bond Donors | 2 | ≤5 |
| Hydrogen Bond Acceptors | 8 | ≤10 |
| Rotatable Bonds | 6 | ≤10 |
Data adapted from analogous compounds in.
Q & A
Q. Q1: What are the key synthetic routes for preparing this compound, and how can intermediates be optimized for higher yields?
Methodological Answer: The synthesis involves multi-step reactions, typically starting with the formation of the oxadiazole ring via cyclization of a hydrazide precursor under reflux with phosphorus oxychloride (POCl₃) . Subsequent steps include coupling the oxadiazole core with a piperidine-4-carboxamide derivative functionalized with a thiophene sulfonyl group. Optimization of intermediates often requires adjusting solvent polarity (e.g., dimethylformamide for cyclization vs. ethanol for coupling) and chromatographic purification (silica gel, gradient elution) to achieve >75% purity .
Q. Q2: How can competing side reactions (e.g., over-sulfonylation or ring-opening) be mitigated during synthesis?
Methodological Answer: Over-sulfonylation is controlled by using stoichiometric thiophene-2-sulfonyl chloride in a chilled (0–5°C) DMF solution to limit reactivity . For oxadiazole ring stability, avoid prolonged exposure to strong acids/bases; instead, use mild deprotection agents (e.g., TFA in CH₂Cl₂) . Real-time monitoring via HPLC (C18 column, acetonitrile/water gradient) helps identify side products early .
Structural Elucidation and Spectral Contradictions
Q. Q3: What analytical techniques resolve contradictions in NMR or mass spectrometry data for this compound?
Methodological Answer: Ambiguous ¹H-NMR signals (e.g., overlapping piperidine or thiophene protons) are clarified using 2D techniques (COSY, HSQC) to assign coupling patterns . High-resolution mass spectrometry (HRMS) with ESI+ ionization confirms the molecular ion ([M+H]⁺) and rules out adducts. For crystalline intermediates, single-crystal X-ray diffraction provides definitive structural confirmation .
Example Workflow:
¹H-NMR (400 MHz, DMSO-d₆): Assign piperidine H-2/H-6 protons at δ 2.8–3.2 ppm (multiplet).
HSQC: Correlate ¹H (δ 7.5 ppm) with ¹³C (δ 120–130 ppm) for thiophene sulfonyl group .
X-ray Crystallography: Resolves regiochemistry of oxadiazole-pyridine linkage .
Computational Modeling for Reaction Design
Q. Q4: How can computational methods (e.g., DFT or reaction path searches) optimize synthesis pathways?
Methodological Answer: Density Functional Theory (DFT) calculates transition-state energies to predict favorable cyclization pathways for oxadiazole formation . Quantum chemical software (e.g., Gaussian) models solvent effects on reaction kinetics, guiding solvent selection (e.g., DMF vs. THF) for higher yields . Reaction path searches using artificial force-induced reaction (AFIR) methods identify low-energy intermediates, reducing trial-and-error experimentation .
Biological Activity: Mechanistic Hypotheses
Q. Q5: What in vitro assays are suitable for probing this compound’s biological activity, given its structural analogs?
Methodological Answer: Analogous compounds (e.g., thiadiazole-piperidine derivatives) show inhibitory activity against kinases or proteases . Recommended assays:
- Kinase Inhibition: ADP-Glo™ assay for ATP-competitive binding (IC₅₀ determination).
- Cellular Uptake: Fluorescence microscopy with a BODIPY-labeled analog .
- Metabolic Stability: Microsomal incubation (human liver microsomes) with LC-MS/MS analysis .
Q. Q6: How to address discrepancies between predicted (in silico) and observed (in vitro) binding affinities?
Methodological Answer: Discrepancies often arise from solvation effects or protein flexibility. Strategies:
Molecular Dynamics (MD) Simulations: Model protein-ligand flexibility over 100 ns trajectories.
Binding Free Energy Calculations: Use MM-PBSA/GBSA to account for entropy/enthalpy contributions .
Crystallographic Validation: Co-crystallize the compound with the target protein to identify unmodeled interactions .
Stability and Degradation Pathways
Q. Q7: What accelerated stability studies identify degradation products under physiological conditions?
Methodological Answer: Conduct forced degradation studies:
- Acidic: 0.1 M HCl, 40°C, 24h → Check for oxadiazole ring hydrolysis.
- Oxidative: 3% H₂O₂, RT, 6h → Monitor sulfonyl group stability via LC-MS .
- Photolytic: ICH Q1B guidelines (UV light, 1.2 million lux hours) → Detect thiophene sulfoxide formation .
Scaling-Up: Pilot-Scale Challenges
Q. Q8: What reactor design considerations ensure scalability while maintaining purity?
Methodological Answer: For pilot-scale synthesis (10–100 g):
- Use continuous-flow reactors for exothermic steps (e.g., cyclization) to improve heat dissipation .
- Membrane separation (nanofiltration) removes low-MW impurities without chromatography .
- Process Analytical Technology (PAT) monitors critical parameters (pH, temp) in real time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
